2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile
Overview
Description
2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is a chemical compound with the molecular formula C8H6N2O3S It is known for its unique structure, which includes a hydroxyimino group, a phenylsulfonyl group, and a nitrile group
Preparation Methods
The synthesis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile typically involves the reaction of phenylsulfonylacetonitrile with hydroxylamine. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyimino group. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile involves its ability to interact with nucleophiles and electrophiles. The hydroxyimino group can act as a nucleophile, while the nitrile group can act as an electrophile. This dual reactivity allows the compound to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile include:
2-Hydroxyimino-2-phenylacetonitrile: Lacks the sulfonyl group, making it less reactive in certain types of reactions.
Phenylsulfonylacetonitrile: Lacks the hydroxyimino group, limiting its reactivity compared to this compound.
2-Hydroxyimino-2-(methylsulfonyl)acetonitrile: Contains a methylsulfonyl group instead of a phenylsulfonyl group, which affects its reactivity and applications.
This compound stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2E)-2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c9-6-8(10-11)14(12,13)7-4-2-1-3-5-7/h1-5,11H/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUECNENOORYKIB-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430546 | |
Record name | (2E)-(Benzenesulfonyl)(hydroxyimino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74755-16-1 | |
Record name | (2E)-(Benzenesulfonyl)(hydroxyimino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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